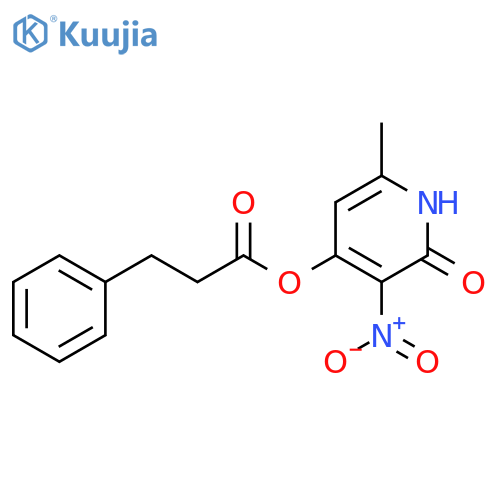Cas no 868680-14-2 (6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate)

868680-14-2 structure
商品名:6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate 化学的及び物理的性質
名前と識別子
-
- 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate
- Benzenepropanoic acid, 1,2-dihydro-6-methyl-3-nitro-2-oxo-4-pyridinyl ester
- SR-01000016170
- AKOS024612346
- (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-phenylpropanoate
- AB00676261-01
- SR-01000016170-1
- F1826-0114
- 868680-14-2
-
- インチ: 1S/C15H14N2O5/c1-10-9-12(14(17(20)21)15(19)16-10)22-13(18)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,16,19)
- InChIKey: GRFVOMSDFHBYIE-UHFFFAOYSA-N
- ほほえんだ: C1(CCC(OC2C=C(C)NC(=O)C=2[N+]([O-])=O)=O)=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 302.09027155g/mol
- どういたいしつりょう: 302.09027155g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 539
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.34±0.1 g/cm3(Predicted)
- ふってん: 458.8±45.0 °C(Predicted)
- 酸性度係数(pKa): 6.94±0.10(Predicted)
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1826-0114-2mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate |
868680-14-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1826-0114-20μmol |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate |
868680-14-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1826-0114-3mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate |
868680-14-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1826-0114-75mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate |
868680-14-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F1826-0114-5μmol |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate |
868680-14-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1826-0114-30mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate |
868680-14-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F1826-0114-20mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate |
868680-14-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F1826-0114-25mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate |
868680-14-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F1826-0114-100mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate |
868680-14-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F1826-0114-5mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate |
868680-14-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate 関連文献
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
868680-14-2 (6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate) 関連製品
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
